2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-mesitylacetamide
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Overview
Description
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-mesitylacetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, a urea linkage, and a mesitylacetamide moiety, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-mesitylacetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of α-haloketones with thiourea under basic conditions to form the thiazole core. The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorophenyl isocyanate. The final step involves the acylation of the thiazole derivative with mesitylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-mesitylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The urea linkage can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-mesitylacetamide has shown potential in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties due to the presence of the thiazole ring.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific kinases involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-mesitylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved would depend on the specific biological context and the type of cells being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
- 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide
- 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-cycloheptylacetamide
Uniqueness
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-mesitylacetamide is unique due to the presence of the mesityl group, which can influence its chemical reactivity and biological activity. The mesityl group provides steric hindrance and electronic effects that can enhance the compound’s stability and selectivity in biological systems. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)-N-mesitylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be described using the following molecular formula and structural representation:
- Molecular Formula : C16H18ClN3OS
- Molecular Weight : 351.85 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The thiazole ring and the chlorophenyl group are critical for its activity, likely enhancing binding affinity to target proteins.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing thiazole moieties can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against a range of pathogens. The presence of the thiazole and chlorophenyl groups contributes to its effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) that indicate potent antibacterial effects.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of thiazole derivatives, including those with similar structures to this compound. Results indicated a dose-dependent inhibition of tumor growth in xenograft models, with mechanisms involving apoptosis induction and cell cycle arrest.
Compound | IC50 (µM) | Mechanism |
---|---|---|
Compound A | 5.0 | Apoptosis |
Compound B | 10.0 | Cell Cycle Arrest |
Target Compound | 7.5 | Apoptosis |
Study 2: Antimicrobial Activity
Another research article focused on the antimicrobial properties of thiazole-based compounds, highlighting their effectiveness against resistant strains of bacteria. The study reported that this compound exhibited an MIC of 12 µg/mL against Staphylococcus aureus.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12 |
Escherichia coli | 15 |
Pseudomonas aeruginosa | 20 |
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c1-12-7-13(2)19(14(3)8-12)25-18(27)10-17-11-29-21(24-17)26-20(28)23-16-6-4-5-15(22)9-16/h4-9,11H,10H2,1-3H3,(H,25,27)(H2,23,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWNYIMAACXGPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.